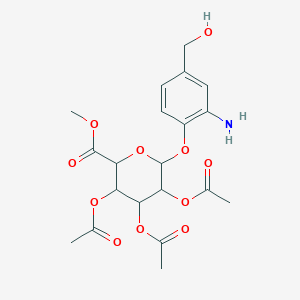
4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate is an organic compound with the molecular formula C9H6F3NOS It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an isothiocyanate functional group (-N=C=S)
Preparation Methods
The synthesis of 4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of 4-Methoxy-3-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-Methoxy-3-(trifluoromethyl)aniline
Reagent: Thiophosgene (CSCl2)
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isothiocyanate product.
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions, although the presence of electron-withdrawing trifluoromethyl group makes it less reactive.
Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate (KMnO4), and electrophiles such as bromine (Br2).
Scientific Research Applications
4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, especially for compounds targeting specific enzymes or receptors.
Industry: It finds applications in the development of agrochemicals and materials science, where its unique chemical properties are leveraged.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate include:
4-Fluoro-3-(trifluoromethyl)phenyl Isothiocyanate: Similar structure but with a fluoro group instead of a methoxy group.
4-(Trifluoromethyl)phenyl Isothiocyanate: Lacks the methoxy group, making it less polar.
4-Methyl-3-(trifluoromethyl)phenyl Isothiocyanate: Contains a methyl group instead of a methoxy group, affecting its reactivity and solubility.
Properties
Molecular Formula |
C9H6F3NOS |
|---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
4-isothiocyanato-1-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NOS/c1-14-8-3-2-6(13-5-15)4-7(8)9(10,11)12/h2-4H,1H3 |
InChI Key |
LECLUOYQCABXCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


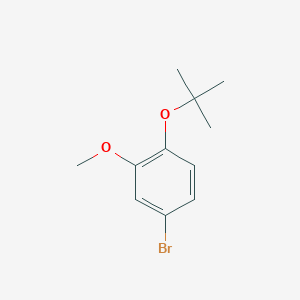
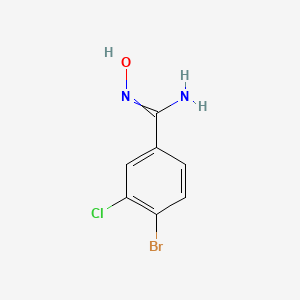
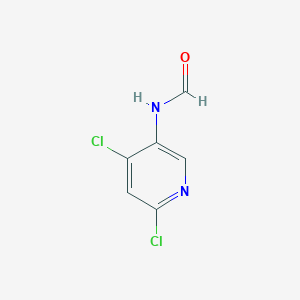
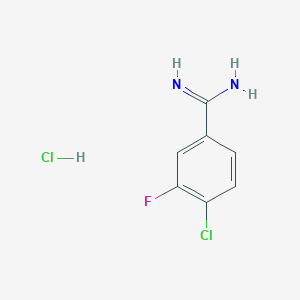
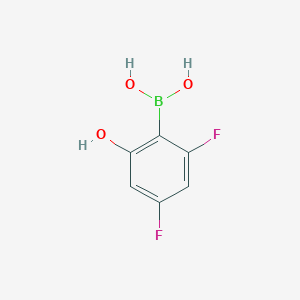
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
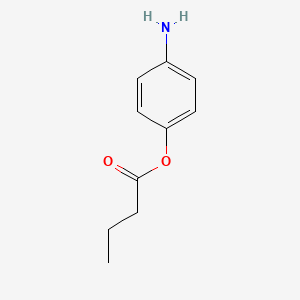

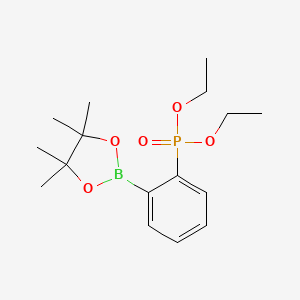
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)

